molecular formula C23H25NO6S B1672067 Fasidotril CAS No. 135038-57-2

Fasidotril

Cat. No. B1672067
M. Wt: 443.5 g/mol
InChI Key: KKBIUAUSZKGNOA-HNAYVOBHSA-N
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Description

Fasidotril is a diester prodrug of the active metabolite fasidotrilat . It is a dual inhibitor of Neprilysin and Angiotensin-Converting Enzyme (ACE), and has potential for the treatment of hypertension and congestive heart failure (CHF) .


Synthesis Analysis

The synthesis of Fasidotril involves using ®-2-(3,4-methylene dioxy phenyl)-3-hydroxyl propionic acid as the initial material. Through halogenation, amidation, and substitution, Fasidotril is synthesized . The synthesis path is simple, low in cost, and suitable for industrial production .


Molecular Structure Analysis

Fasidotril has a molecular formula of C23H25NO6S . Its molecular weight is 443.14 . The InChIKey of Fasidotril is KKBIUAUSZKGNOA-HNAYVOBHSA-N .


Physical And Chemical Properties Analysis

Fasidotril has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 12 rotatable bonds . Its topological polar surface area is 116.23 . It has an XLogP of 3.13 .

Scientific Research Applications

Antihypertensive Effects

Fasidotril, known as a dual inhibitor of neprilysin and angiotensin-converting enzyme, has been studied for its antihypertensive effects. Research demonstrated its effectiveness in reducing blood pressure in various rat models of hypertension and in patients with mild-to-moderate essential hypertension. In these studies, fasidotril was effective in lowering systolic and diastolic blood pressures significantly (Laurent et al., 2000).

Potential Treatment for Hypertension and Heart Failure

Fasidotril has been under development by Eli Lilly for the potential treatment of hypertension and congestive heart failure (CHF). By the early 2000s, Phase II trials were underway in the United States and Europe to explore its potential in these areas (Ozdener & Ozdemir, 2003).

Pharmaceutical Properties in Cardiovascular Field

The compound has been recognized for its powerful pharmaceutical properties in the cardiovascular field. Fasidotril's dual inhibition of neprilysin and ACE makes it particularly valuable in this area. Different synthetic approaches and methods have been studied for accessing enantiomerically pure or highly enriched forms of this drug, highlighting its significance in pharmaceutical development (Monteil et al., 2002).

Safety And Hazards

When handling Fasidotril, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

benzyl (2S)-2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-15(23(27)28-12-17-6-4-3-5-7-17)24-22(26)19(13-31-16(2)25)10-18-8-9-20-21(11-18)30-14-29-20/h3-9,11,15,19H,10,12-14H2,1-2H3,(H,24,26)/t15-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBIUAUSZKGNOA-HNAYVOBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC3=C(C=C2)OCO3)CSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC3=C(C=C2)OCO3)CSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fasidotril

CAS RN

135038-57-2
Record name Fasidotril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135038572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name benzyl ester of (S)-N [3-(3-4-methylenedioxyphenyl)2-acetylthio methyl 1-oxo-propyl](S)-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FASIDOTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIB7HG2V9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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